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Compound of Interest

Compound Name: 2-Chloro-1-phenyl-1-hexanone

Cat. No.: B13414400 Get Quote

Technical Monograph: Physicochemical Characterization and Analytical Profiling of 2-Chloro-1-
phenyl-1-hexanone

-chlorohexanophenone.

Executive Summary
This technical guide provides a comprehensive profile of 2-Chloro-1-phenyl-1-hexanone (also

known as

-chlorohexanophenone). While frequently encountered in forensic analysis as a precursor to
synthetic cathinones (specifically Hexedrone), this molecule possesses distinct reactivity
profiles valuable in legitimate heterocyclic synthesis.[1] This document outlines the critical
physicochemical data, safety protocols for lachrymatory agents, and validated analytical
methods (GC-MS/NMR) required for precise identification in research and forensic settings.

Part 1: Chemical Identity & Fundamental Data[1][2]
[3][4][5]
The following data constitutes the core reference standard for this analyte.
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Parameter Specification Notes

IUPAC Name 2-Chloro-1-phenylhexan-1-one Systematic nomenclature

Common Name -Chlorohexanophenone

Refers to substitution at the

-carbon

Molecular Formula
Confirmed by elemental

accounting

Molecular Weight 210.70 g/mol
Monoisotopic Mass: 210.0811

Da

CAS Number Not widely listed
See Homologs below for

reference standards

Physical State
Pale yellow liquid / Low-

melting solid

Tendency to darken upon

oxidation

Solubility DCM, Methanol, Ethyl Acetate
Hydrophobic; insoluble in

water

Reference Standards (Homologs): Due to the specific chain length, commercial CAS indexing

is often sparse.[1] Researchers frequently cross-reference with:

2-Chloropropiophenone: CAS 6084-17-9 (Propyl homolog)[2]

2-Bromo-1-phenyl-1-hexanone: CAS 59774-06-0 (Bromo analog, functionally equivalent in

synthesis)

Structural Visualization

Phenyl Ring
(C6H5-)

Carbonyl Group
(C=O)
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 Lipophilicity
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Figure 1: Functional group segmentation of 2-Chloro-1-phenyl-1-hexanone highlighting

reactive centers.
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Part 2: Analytical Profiling (Forensic & QC)
Identification of 2-chloro-1-phenyl-1-hexanone requires distinguishing it from its isomers (e.g.,

6-chloro-1-phenyl-1-hexanone) and its bromo-analog.

Gas Chromatography-Mass Spectrometry (GC-MS)
The fragmentation pattern is dictated by the stability of the benzoyl cation and

-cleavage.

Inlet Temperature: 250°C

Column: DB-5MS or equivalent (30m x 0.25mm)

Carrier Gas: Helium @ 1.0 mL/min

Fragmentation Logic:

Base Peak (

105): The benzoyl cation (

) is the dominant feature, characteristic of alkyl phenyl ketones.[1]

Molecular Ion (

210/212): Visible but weak.[1] The chlorine isotope signature (

) will appear as a 3:1 ratio at

and

.[1]

McLafferty Rearrangement: Less prominent due to the halogen, but loss of the alkyl chain

can yield characteristic chlorotropylium-like species.[1]

-Cleavage: Loss of the chlorinated alkyl chain yields the benzoyl ion (m/z 105).[1] Loss of the
phenyl group yields the chlorinated acyl ion (m/z ~133).[1]
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Nuclear Magnetic Resonance ( -NMR)
Predicted shifts in

(400 MHz):

7.9 - 7.4 ppm (m, 5H): Aromatic protons (Ortho protons deshielded by carbonyl).[1]

5.10 ppm (t, 1H): The

-proton (

). This is the diagnostic signal. It appears as a triplet due to coupling with the adjacent
methylene group.[1]

2.0 - 1.3 ppm (m, 6H): Methylene protons of the hexyl chain.[1]

0.90 ppm (t, 3H): Terminal methyl group.[1]

Part 3: Synthetic Utility & Reactivity
While controlled as a precursor in some jurisdictions, the legitimate chemical utility of

-haloketones lies in the Hantzsch Thiazole Synthesis.[1] This pathway is critical for developing
pharmaceutical heterocycles.[1]

Mechanism: Hantzsch Thiazole Formation
The electrophilic

-carbon is attacked by the sulfur nucleophile of a thioamide, followed by cyclization and
dehydration.[1]
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Figure 2: The Hantzsch synthesis pathway converting the

-haloketone into a bioactive thiazole scaffold.

Experimental Protocol (General Hantzsch):

Dissolution: Dissolve 1.0 eq of 2-Chloro-1-phenyl-1-hexanone in Ethanol (0.5 M).

Addition: Add 1.1 eq of Thiourea (or substituted thioamide).

Reflux: Heat to reflux for 2–4 hours. Monitor by TLC (disappearance of the non-polar

ketone).[1]

Workup: Cool, neutralize with

(releases the free base thiazole), and extract with EtOAc.

Part 4: Safety & Handling Protocols
WARNING: LACHRYMATOR
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-Haloketones are potent lachrymators (tear gas agents).[1] They alkylate TRPA1 channels in
the sensory nerves, causing severe eye and respiratory irritation.[1]

Mandatory PPE:

Respiratory: Full-face respirator with organic vapor cartridges (OV/P100) or work strictly

inside a certified fume hood.[1]

Dermal: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves for

prolonged handling.[1]

Decontamination: In case of spill, neutralize with a solution of dilute ammonia or sodium

thiosulfate to degrade the alkylating potential before cleaning.[1]

Storage:

Store at 2–8°C (Refrigerated).

Protect from light and moisture (hydrolysis releases HCl).[1]

Stabilize with trace

if acid sensitivity is a concern during long-term storage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13414400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

